ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl carboxylate group at position 2 and a benzamido moiety at position 3. The benzamido group is further modified with a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester, a reactive group widely employed in bioconjugation chemistry due to its ability to form stable amide bonds with primary amines under mild conditions . The benzofuran scaffold is known for its pharmacological relevance, contributing to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-2-29-22(28)20-19(15-8-3-4-9-16(15)30-20)23-21(27)13-6-5-7-14(12-13)24-17(25)10-11-18(24)26/h3-9,12H,2,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENPBDGOASAHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate, also known as DSSO crosslinker, is proteins, specifically the amine groups in lysine residues. This compound is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS).
Mode of Action
DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker. It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide. The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein-protein interactions. By crosslinking proteins, DSSO can help elucidate the structure and function of protein complexes.
Pharmacokinetics
It is known that the compound is membrane-permeable. This allows it to penetrate cells and interact with intracellular proteins. The impact of these properties on bioavailability is currently unknown.
Result of Action
The result of DSSO crosslinker’s action is the formation of crosslinks between proteins, which can then be analyzed using mass spectrometry. This provides valuable information about protein-protein interactions, structural dynamics of protein complexes, and potential drug targets.
Action Environment
The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C. The pH of the environment may also affect the reactivity of the NHS esters.
Biological Activity
Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester functional group and a benzamido moiety linked to a pyrrolidinyl structure. Its molecular formula is with a molecular weight of 348.38 g/mol. The presence of the dioxopyrrolidine ring is significant for its biological interactions.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Interaction : It may bind to certain receptors, modulating signaling pathways that are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
- Study on MDA-MB-231 Cells : A study indicated that treatment with a benzofuran-based acid derivative led to cell cycle arrest at the G2/M phase and increased apoptosis rates from 0.47% (control) to 8.11% (early apoptosis) and from 0.31% to 23.77% (late apoptosis) after treatment .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the benzofuran core significantly influence the biological activity of these compounds. For instance, substituents on the benzene ring can enhance or diminish anticancer efficacy depending on their electronic properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the 2,5-dioxopyrrolidine moiety exhibit promising anticancer properties. Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism of action often involves the modulation of signaling pathways that control cell cycle progression and apoptosis.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Drug Development
Lead Compound in Drug Design
The structural framework of this compound serves as a lead compound for the synthesis of new drugs. Researchers are exploring various derivatives to enhance efficacy and reduce side effects. The compound's unique benzofuran structure is particularly attractive for developing novel therapeutic agents with improved pharmacokinetic profiles .
Targeted Drug Delivery Systems
Recent advancements in drug delivery systems have leveraged this compound for targeted therapies. By conjugating it with nanoparticles or liposomes, researchers aim to improve the bioavailability and specificity of drugs designed to treat specific types of cancer or neurological disorders .
Materials Science
Polymer Chemistry
this compound is also investigated for its potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with desirable mechanical properties and thermal stability .
Sustainable Materials Development
The synthesis of biocompatible polymers incorporating this compound is being explored for applications in biomedical devices and tissue engineering. Its compatibility with biological systems makes it a candidate for developing sustainable materials that can be used in medical applications without adverse effects .
Case Studies
Comparison with Similar Compounds
Core Structure and Reactive Groups
Key Observations :
- The target compound’s benzofuran core contrasts with the fullerene () and quinazolinone () backbones, highlighting divergent applications: benzofurans for pharmacological activity vs. fullerenes for materials science.
- All three compounds utilize NHS esters, but their roles differ: the target compound and C60–malonate retain NHS groups for bioconjugation, whereas Compound 80 employs NHS esters transiently during synthesis .
Pharmacological and Physicochemical Considerations
While pharmacological data for the target compound are unavailable, ’s dose-effect evaluation methodology could theoretically assess its bioactivity relative to analogs . Key physicochemical comparisons include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
